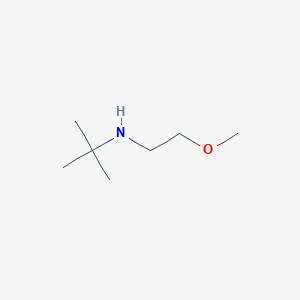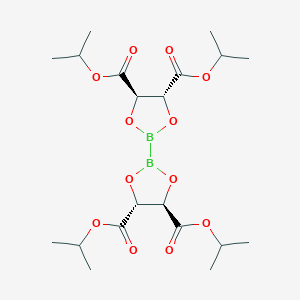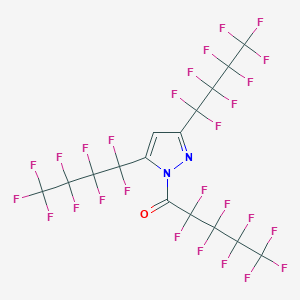
1,2-Dibromotrifluoroethyl trifluoromethyl ether
Descripción general
Descripción
“1,2-Dibromotrifluoroethyl trifluoromethyl ether” is a chemical compound with the CAS Number: 2356-57-2. Its molecular weight is 325.83 and its IUPAC name is 1,2-dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3Br2F6O/c4-1(6,7)2(5,8)12-3(9,10)11 and its InChI key is YFDBNXBLJICGCE-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The boiling point of “this compound” is approximately 67.39°C and its density is roughly 1.8500. The refractive index is estimated to be 1.4633 .Aplicaciones Científicas De Investigación
Reactivity and Mechanism Insights
1,2-Dibromotrifluoroethyl trifluoromethyl ether shows unique reactivity, particularly in transferring the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to new ring-opening reactions and the formation of trifluoromethyl ethers. This reveals insights into the mechanism of action of such reagents (Fantasia, Welch, & Togni, 2010).
Synthesis of Trifluoromethyl Ethers and Thioethers
Trifluoromethyl ethers, including compounds related to this compound, are increasingly used in medicinal and agrochemical applications. Recent advancements in synthesizing these compounds, particularly trifluoromethyl ethers and thioethers, have been explored due to their unique properties (Landelle, Panossian, & Leroux, 2014).
Development in Organic Synthesis
The development of new methodologies for the synthesis of trifluoromethyl ethers from dithiocarbonates, including oxidative desulfurization-fluorination techniques, highlights the growing interest in utilizing trifluoromethyl ethers in organic synthesis (Kanie et al., 2000).
Electrophilic Fluoroalkylation and Arylation
This compound's derivatives can be used in electrophilic fluoroalkylation and arylation methods. These methods are crucial for constructing novel functionalities in organic molecules and expanding the toolbox for organic synthesis (Jiang et al., 2020).
Photoredox Catalysis in Synthesis
Photoredox catalysis is a recent innovation in the synthesis of trifluoromethyl ethers, including compounds similar to this compound. This method provides new pathways for creating valuable functional groups in organic chemistry (Lee, Lee, & Ngai, 2019).
Safety and Hazards
“1,2-Dibromotrifluoroethyl trifluoromethyl ether” is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It’s recommended to avoid breathing its fumes, mist, spray, or vapors, and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
1,2-dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6O/c4-1(6,7)2(5,8)12-3(9,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDBNXBLJICGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(F)(F)F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208341 | |
| Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-57-2 | |
| Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2356-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)




